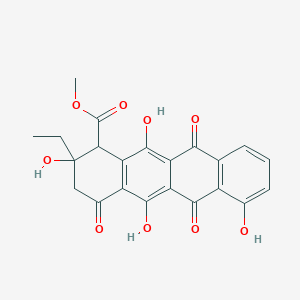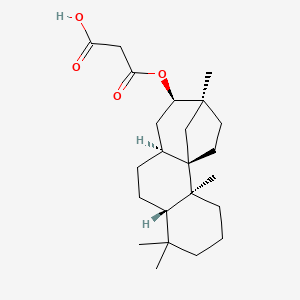
Isoorientin 2''-O-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone that consists of isoorientin substituted by a rhamnosyl moiety at position 2". It has a role as an antifeedant and a plant metabolite. It is a tetrahydroxyflavone and a flavone C-glycoside. It derives from an isoorientin.
Aplicaciones Científicas De Investigación
Biochemical Identification and Isolation : Isoorientin 2''-O-rhamnoside has been isolated from various plants like Coronilla varia, with research dating back to 1973, highlighting its presence in natural sources (Sherwood et al., 1973).
Anticancer Properties : Studies have shown that isoorientin can induce apoptosis in cancer cells, such as human hepatoblastoma HepG2 cells, through mechanisms involving mitochondrial dysfunction and the PI3K/Akt signaling pathway (Yuan et al., 2012). Additionally, it has been noted for its potential as a therapeutic agent in liver cancer due to its selective toxicity towards cancer cells without affecting normal liver cells.
Antihepatotoxic Activity : this compound, among other C-glycosylflavones, has demonstrated significant antihepatotoxic activities, offering potential therapeutic benefits against liver damage (Hoffmann-Bohm et al., 1992).
Hepatoprotective Effects : Research has indicated that isoorientin has notable hepatoprotective effects, which may be mediated through mitochondrial respiratory chain complexes and phase II detoxifying enzyme activities (Yuan et al., 2016).
Neuroprotective and Anti-inflammatory Properties : Isoorientin has shown neuroprotective effects in microglial cells, attenuating inflammation through the down-regulation of ROS-related MAPK/NF-κB signaling pathway (Yuan et al., 2013).
Antidiabetic Effects : It has been observed that isoorientin can reverse insulin resistance in adipocytes, stimulating glucose uptake and activating the insulin signaling pathway, which may have implications for antidiabetic therapies (Alonso-Castro et al., 2012).
Antioxidant and Lipid-Lowering Effects : The compound has demonstrated antioxidant effects, particularly in inhibiting human low-density lipoprotein (LDL) oxidation, which is crucial in atherosclerosis prevention (Orrego et al., 2009).
Potential in Metabolic Disease Management : Isoorientin-rich plants have shown efficacy in ameliorating complications like hyperglycemia, hyperlipidemia, and insulin resistance, underscoring its potential in managing metabolic diseases (Ziqubu et al., 2020).
Propiedades
Fórmula molecular |
C27H30O15 |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1 |
Clave InChI |
IUYFTHKQEWZTHY-LQQQXCKLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Sinónimos |
isoorientin 2''-O-rhamnoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[14-Acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255191.png)
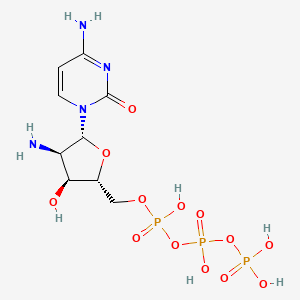
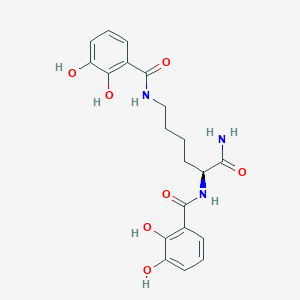

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)


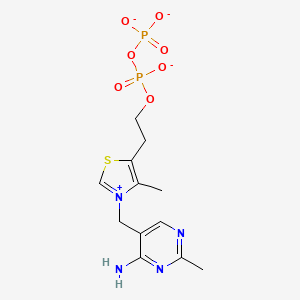
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)
![[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1255203.png)

